molecular formula C11H14O B14283121 Benzene, (3-methoxy-3-butenyl)- CAS No. 159765-58-9

Benzene, (3-methoxy-3-butenyl)-

Cat. No.: B14283121
CAS No.: 159765-58-9
M. Wt: 162.23 g/mol
InChI Key: WKLVMAZUGYWFQR-UHFFFAOYSA-N
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Description

Benzene, (3-methoxy-3-butenyl)- is an organic compound characterized by a benzene ring substituted with a 3-methoxy-3-butenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Benzene, (3-methoxy-3-butenyl)- typically involves the alkylation of benzene with a suitable 3-methoxy-3-butenyl halide under Friedel-Crafts alkylation conditions. This reaction is catalyzed by a Lewis acid such as aluminum chloride (AlCl₃) and is carried out in an inert solvent like dichloromethane at low temperatures to prevent side reactions.

Industrial Production Methods: On an industrial scale, the production of Benzene, (3-methoxy-3-butenyl)- may involve continuous flow reactors to ensure consistent product quality and yield. The use of advanced catalysts and optimized reaction conditions can enhance the efficiency of the process.

Types of Reactions:

    Oxidation: Benzene, (3-methoxy-3-butenyl)- can undergo oxidation reactions, particularly at the benzylic position, leading to the formation of benzylic alcohols, aldehydes, or carboxylic acids depending on the oxidizing agent used.

    Reduction: Reduction reactions can convert the 3-methoxy-3-butenyl group to a saturated alkyl chain.

    Substitution: Electrophilic aromatic substitution reactions can occur on the benzene ring, allowing for further functionalization of the compound.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Hydrogenation using palladium on carbon (Pd/C) as a catalyst is a typical method for reduction.

    Substitution: Reagents such as bromine (Br₂) in the presence of a Lewis acid can facilitate halogenation reactions.

Major Products:

    Oxidation: Benzylic alcohols, benzaldehydes, and benzoic acids.

    Reduction: Saturated alkyl derivatives.

    Substitution: Halogenated benzene derivatives.

Scientific Research Applications

Benzene, (3-methoxy-3-butenyl)- has several applications in scientific research:

    Chemistry: It serves as a precursor for the synthesis of more complex organic molecules and can be used in studies of reaction mechanisms and kinetics.

    Biology: The compound’s derivatives may be explored for their biological activity, including potential antimicrobial or anticancer properties.

    Medicine: Research into its pharmacological effects could lead to the development of new therapeutic agents.

    Industry: It can be used in the production of specialty chemicals, polymers, and materials with specific properties.

Mechanism of Action

The mechanism of action of Benzene, (3-methoxy-3-butenyl)- involves its interaction with molecular targets through various pathways:

    Electrophilic Aromatic Substitution: The benzene ring can undergo electrophilic attack, leading to the formation of intermediates that can further react to form substituted products.

    Oxidation and Reduction: The 3-methoxy-3-butenyl group can be oxidized or reduced, altering the compound’s chemical properties and reactivity.

Comparison with Similar Compounds

  • Benzene, (3-methyl-3-butenyl)-
  • Benzene, (3-butenyl)-
  • Benzene, (3-methoxypropyl)-

Comparison: Benzene, (3-methoxy-3-butenyl)- is unique due to the presence of both a methoxy group and a butenyl group, which confer distinct reactivity and potential applications compared to its analogs. The methoxy group can influence the electron density of the benzene ring, affecting its reactivity in electrophilic aromatic substitution reactions. The butenyl group provides a site for further functionalization through oxidation or reduction.

Properties

CAS No.

159765-58-9

Molecular Formula

C11H14O

Molecular Weight

162.23 g/mol

IUPAC Name

3-methoxybut-3-enylbenzene

InChI

InChI=1S/C11H14O/c1-10(12-2)8-9-11-6-4-3-5-7-11/h3-7H,1,8-9H2,2H3

InChI Key

WKLVMAZUGYWFQR-UHFFFAOYSA-N

Canonical SMILES

COC(=C)CCC1=CC=CC=C1

Origin of Product

United States

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